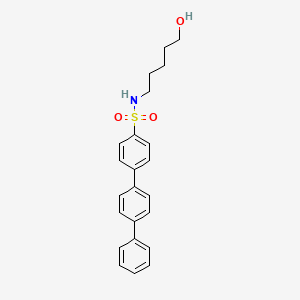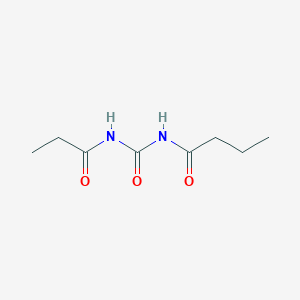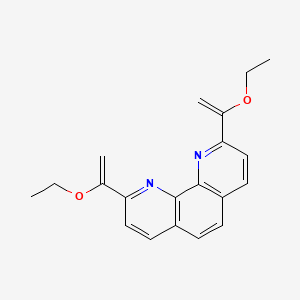
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” is a complex organic compound that features a sulfonamide group attached to a biphenyl structure with a hydroxypentyl side chain. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Introduction of the sulfonamide group: The biphenyl compound can be reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the hydroxypentyl side chain: This step might involve the reaction of the sulfonamide with a pentyl halide followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of palladium catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Investigation of its properties for use in polymers or other advanced materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its sulfonamide group, which is common in many pharmaceuticals.
Biochemistry: Study of its interactions with biological molecules and potential as an enzyme inhibitor.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of “N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide” would depend on its specific application. In medicinal chemistry, it might act by:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-hydroxypentyl)-4-(4-methylphenyl)benzenesulfonamide: Similar structure with a methyl group instead of a phenyl group.
N-(5-hydroxyhexyl)-4-(4-phenylphenyl)benzenesulfonamide: Similar structure with a hexyl side chain instead of a pentyl side chain.
Uniqueness
Structural Features: The combination of a hydroxypentyl side chain and a biphenyl sulfonamide structure is unique and may confer specific biological or chemical properties.
Functional Groups: The presence of both hydroxyl and sulfonamide groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
871113-93-8 |
|---|---|
Molekularformel |
C23H25NO3S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-(5-hydroxypentyl)-4-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25NO3S/c25-18-6-2-5-17-24-28(26,27)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-7-3-1-4-8-19/h1,3-4,7-16,24-25H,2,5-6,17-18H2 |
InChI-Schlüssel |
FIPBGAHDFVWFAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)


![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

